N-(2,3-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
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Description
N-(2,3-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C19H17F3N2O2S and its molecular weight is 394.41. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity
A study by Gupta and Wagh (2006) synthesized a series of compounds similar in structure to N-(2,3-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide. These compounds demonstrated significant antifungal activity against strains such as Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur, highlighting their potential as antifungal agents (Gupta & Wagh, 2006).
Neurokinin-1 (NK1) Receptor Imaging
M. V. D. Mey et al. (2005) developed a compound for positron emission tomography (PET) imaging targeting central neurokinin-1 (NK1) receptors. This compound showed potential for investigating central NK1 receptors in vivo, providing valuable insights into neurological conditions and receptor distribution (M. V. D. Mey et al., 2005).
Antimicrobial Nano-Materials
In a study by Mokhtari and Pourabdollah (2013), derivatives of this compound were investigated for their antimicrobial activities. The compounds exhibited effectiveness against pathogenic bacteria and Candida species, indicating their potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Photovoltaic Efficiency and Ligand-Protein Interactions
Y. Mary et al. (2020) conducted a study on the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. These compounds, related in structure to this compound, showed potential as photosensitizers in dye-sensitized solar cells (DSSCs) and had significant non-linear optical (NLO) activity, suggesting applications in solar energy and biochemical research (Y. Mary et al., 2020).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-10-4-3-5-13(11(10)2)23-17(25)9-16-18(26)24-14-8-12(19(20,21)22)6-7-15(14)27-16/h3-8,16H,9H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPYKZZCZSBAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.